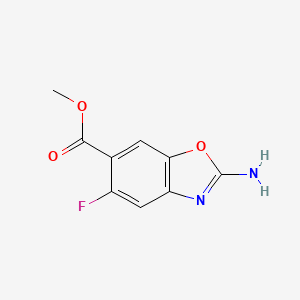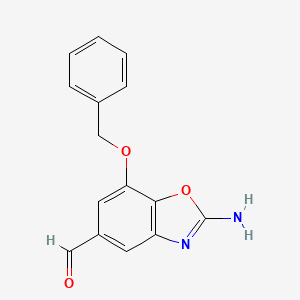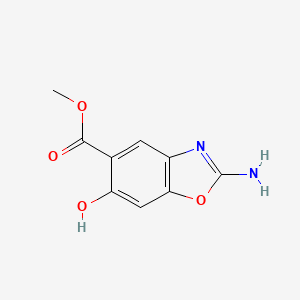![molecular formula C7H5IN2O B8004653 7-Iodobenzo[d]oxazol-2-amine](/img/structure/B8004653.png)
7-Iodobenzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodobenzo[d]oxazol-2-amine is a heterocyclic compound that features an oxazole ring fused with a benzene ring, with an iodine atom at the 7th position and an amine group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[d]oxazol-2-amine typically involves the iodination of benzo[d]oxazol-2-amine. One common method is the electrophilic aromatic substitution reaction where benzo[d]oxazol-2-amine is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide are commonly used.
Major Products:
Substitution Reactions: Products include azido or thiol-substituted benzo[d]oxazoles.
Coupling Reactions: Products include biaryl or alkyne-substituted benzo[d]oxazoles.
Scientific Research Applications
7-Iodobenzo[d]oxazol-2-amine has been explored for various applications:
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d]oxazol-2-amine depends on its application:
Antibacterial Activity: It may inhibit bacterial enzymes or interfere with cell wall synthesis.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases or DNA.
Comparison with Similar Compounds
Benzo[d]oxazol-2-amine: Lacks the iodine atom, which may result in different reactivity and biological activity.
7-Bromobenzo[d]oxazol-2-amine: Similar structure but with a bromine atom instead of iodine, which can affect its electronic properties and reactivity.
Uniqueness: 7-Iodobenzo[d]oxazol-2-amine is unique due to the presence of the iodine atom, which can enhance its reactivity in coupling reactions and potentially improve its biological activity compared to its non-iodinated counterparts .
Properties
IUPAC Name |
7-iodo-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGAHBJRRISRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Iodobenzo[d]oxazol-2-amine](/img/structure/B8004572.png)










![1-(2-Aminobenzo[d]oxazol-4-yl)ethanone](/img/structure/B8004647.png)


